N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUSJUJULQLDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-tert-butylphenylamine with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
Chemical Properties and Structure
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine features a triazine ring with a tert-butylphenyl substituent and two methoxy groups. Its molecular formula is with a molecular weight of approximately 288.34 g/mol. The unique structure contributes to its reactivity and interaction with various biological and chemical systems.
Chemistry
Building Block for Synthesis:
this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds.
| Reaction Type | Example Reagents | Notes |
|---|---|---|
| Oxidation | Hydrogen peroxide | Forms oxidized derivatives |
| Reduction | Sodium borohydride | Produces reduced forms |
| Substitution | Halogens | Replaces substituents on the triazine ring |
Biology
Biological Activity Exploration:
Research has indicated potential biological activities of this compound. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular pathways. For instance, its ability to modulate enzyme activities could have implications in drug development.
Medicine
Therapeutic Potential:
The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory or anticancer activities. As a precursor in drug development, it could lead to the synthesis of novel pharmaceuticals targeting specific diseases.
Case Study:
A study explored the effects of triazine derivatives on cancer cell lines, highlighting the potential of this compound as a candidate for further investigation due to its selective cytotoxicity against certain cancer types.
Industry
Advanced Material Production:
In industrial applications, this compound is utilized in producing advanced materials due to its stability and reactivity. It acts as a condensing agent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Their Implications
The compound’s key structural features include:
- 4-tert-Butylphenyl group : A bulky, lipophilic substituent that may improve membrane permeability in biological systems.
Table 1: Substituent Comparison of Triazine Derivatives
Physical and Chemical Properties
Table 2: Physicochemical Data
Biological Activity
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazine family, characterized by a triazine ring structure substituted with various functional groups. The specific molecular formula is , with a molecular weight of 262.31 g/mol. Its structural features include:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- tert-butyl Group : Enhances lipophilicity and potentially increases the compound's biological activity.
- Dimethoxy Substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Properties : Compounds in the triazine class are known for their ability to scavenge free radicals and protect against oxidative stress.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Triazine derivatives can inhibit key enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes like DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cellular proliferation and metabolism .
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adenosine receptors, potentially influencing neurotransmission and neuroprotection .
- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity by neutralizing reactive oxygen species (ROS) .
1. Anticancer Activity
A study explored the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.
2. Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating infections caused by resistant strains .
Research Findings Summary
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model charge distribution and bond dissociation energies.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).
- TD-DFT : Predict UV-Vis absorption spectra for photochemical studies .
How can researchers resolve contradictions in bioactivity data across different experimental models?
Q. Advanced Research Focus
- Statistical meta-analysis : Apply tools like R or Python’s SciPy to harmonize datasets (e.g., IC₅₀ values in enzyme vs. cell-based assays).
- Control standardization : Ensure consistent solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa).
- Mechanistic follow-up : Use CRISPR knockouts or isotopic labeling to confirm target engagement .
What experimental design principles apply when studying structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- DOE (Design of Experiments) : Use a fractional factorial design to vary substituents (e.g., tert-butyl vs. methyl groups) and reaction conditions (temperature, catalysts).
- Response Surface Methodology (RSM) : Optimize synthetic yield and bioactivity simultaneously.
- High-throughput screening : Employ 96-well plates for rapid SAR profiling .
What are the best practices for evaluating the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures.
- Light sensitivity : Conduct UV-Vis irradiation studies (e.g., 254 nm for 6h) to assess photodegradation .
How can researchers leverage machine learning to predict novel derivatives with enhanced properties?
Q. Advanced Research Focus
- Descriptor generation : Extract molecular features (e.g., logP, polar surface area) using RDKit or PaDEL.
- QSAR modeling : Train neural networks (TensorFlow/PyTorch) on bioactivity datasets to predict IC₅₀ values.
- Generative chemistry : Use platforms like MolGAN to propose structurally novel triazine analogs .
What methodologies are recommended for studying intermolecular interactions (e.g., protein binding)?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
How should researchers address discrepancies between computational predictions and experimental results?
Q. Advanced Research Focus
- Error analysis : Compare DFT-predicted vs. experimental reaction yields using root-mean-square deviation (RMSD).
- Solvent effect modeling : Incorporate implicit/explicit solvent models in simulations.
- Parameter optimization : Adjust basis sets (e.g., B3LYP/6-311+G**) to better match observed data .
What interdisciplinary approaches can enhance the development of this compound for niche applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
